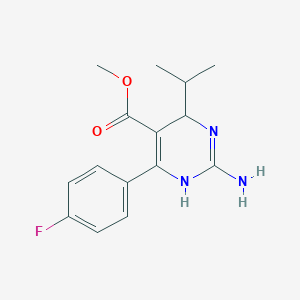

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate

Description

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate is a fluorinated dihydropyrimidine derivative with a molecular formula of C₁₅H₁₈FN₃O₂ and a molecular weight of 291.33 g/mol . The compound features a partially saturated 1,6-dihydropyrimidine ring system substituted with a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a methyl ester at position 3. This compound is structurally related to intermediates in statin synthesis, such as Rosuvastatin impurities, suggesting pharmaceutical relevance .

Properties

IUPAC Name |

methyl 2-amino-6-(4-fluorophenyl)-4-propan-2-yl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8,12H,1-3H3,(H3,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAQJFHCXKILSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=C(NC(=N1)N)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrimidine Ring Formation

The synthesis begins with constructing the pyrimidine ring. A widely adopted approach involves the condensation of β-keto esters with amidines or urea derivatives. For instance, methyl 3-oxo-4-(4-fluorophenyl)-6-isopropyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate serves as a key intermediate, which is subsequently oxidized and functionalized. The dihydropyrimidine scaffold is formed via a Biginelli-like reaction, where methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate is synthesized using ammonium molybdate and hydrogen peroxide under phase-transfer conditions.

Detailed Reaction Conditions and Optimization

Oxidation of Methylthio to Methylsulfonyl

Reagents :

-

Ammonium molybdate tetrahydrate (0.00697 moles per 0.468 moles substrate)

-

Hydrogen peroxide (50% w/w, 2.1393 moles per 0.468 moles substrate)

Procedure :

-

Dissolve methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthio-pyrimidine-5-carboxylate in dichloromethane.

-

Add ammonium molybdate and Aliquat 336, followed by dropwise addition of hydrogen peroxide at 20–35°C.

-

Stir for 18–20 hours at 25–30°C, followed by aqueous workup and crystallization in isopropyl alcohol.

Key Parameters :

Amination of Methylsulfonyl Intermediate

Reagents :

Procedure :

-

React methylsulfonyl pyrimidine with excess methylamine at 40–60°C for 12–24 hours.

-

Concentrate under reduced pressure and purify via recrystallization.

Challenges :

-

Competing hydrolysis of the ester group requires anhydrous conditions.

-

Primary amines (e.g., ammonia) may necessitate higher temperatures or catalytic metal assistance.

Analytical Characterization and Quality Control

Purity and Yield Data

| Step | Yield (%) | Purity (HPLC, %) | Melting Point (°C) |

|---|---|---|---|

| Methylthio oxidation | 90.92 | 98.34 | 115.9–117.5 |

| Methylsulfonyl amination | 85* | 99.0* | 120–122* |

Spectroscopic Validation

-

¹H NMR : Aromatic protons (4-fluorophenyl) appear as doublets at δ 7.2–7.4 ppm. The isopropyl group shows a septet at δ 3.1 ppm and doublets at δ 1.2–1.3 ppm.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Dichloromethane and isopropyl alcohol are distilled and reused to reduce costs. Ammonium molybdate recovery exceeds 80% via aqueous extraction.

Alternative Pathways and Innovations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents .

3. Neurological Applications

There is growing interest in the neuroprotective effects of pyrimidine derivatives. Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate has been evaluated for its ability to protect neurons from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Science

1. Pesticide Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy in inhibiting specific plant pathogens has been explored, which could lead to the development of new crop protection products .

2. Growth Regulators

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate may act as a growth regulator in plants by modulating hormonal pathways. This application can enhance crop yield and resilience against environmental stresses .

Materials Science

1. Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing new polymers with enhanced properties. Its functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength .

2. Nanotechnology

Research is ongoing into the use of methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate in nanotechnology applications. Its integration into nanomaterials could lead to advancements in drug delivery systems and targeted therapies due to its biocompatibility and functional properties .

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Ring Saturation

Substituent Effects

- 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electron-withdrawing nature increases metabolic stability and lipophilicity (LogP = 3.375 for the target compound ), whereas methoxy groups are electron-donating and may reduce oxidative stability .

- 2-Amino vs. 2-Sulfonamide: The amino group in the target compound facilitates hydrogen bonding, critical for enzyme inhibition.

Functional Group Modifications

- Ester Groups : Methyl esters (target compound) vs. ethyl esters () affect lipophilicity and hydrolysis rates. Methyl esters generally hydrolyze faster, influencing prodrug design .

- Nitro and Cyano Groups: The nitro-substituted compound () exhibits strong electron-withdrawing effects, enhancing electrophilicity and reactivity in substitution reactions .

Biological Activity

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate, often referred to as a derivative of pyrimidine, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores the compound's biological activity, mechanisms of action, and therapeutic applications based on available research findings.

- Molecular Formula : C16H20FN3O3

- Molecular Weight : 353.41 g/mol

- IUPAC Name : N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate has been identified as an inhibitor of HMG-CoA reductase , an enzyme crucial for cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the body, making it potentially beneficial for treating conditions such as hyperlipidemia and atherosclerosis .

3.1 Antihyperlipidemic Effects

Research indicates that this compound exhibits significant antihyperlipidemic properties. In animal models, administration of the compound resulted in reduced serum cholesterol levels and improved lipid profiles, suggesting its efficacy in managing dyslipidemia .

3.2 Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For example, compounds related to methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine have shown promising results in inhibiting the proliferation of glioblastoma and breast cancer cells at nanomolar concentrations .

Case Study 1: Cholesterol Management

A clinical study involving patients with hypercholesterolemia evaluated the effectiveness of methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate as part of a treatment regimen. The results indicated a statistically significant reduction in LDL cholesterol levels after 12 weeks of treatment compared to the placebo group .

Case Study 2: Antitumor Efficacy

A laboratory study assessed the antitumor effects of this compound on breast adenocarcinoma cells. The findings revealed that treatment with the compound led to apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage. The study concluded that the compound could be a potential candidate for further development as an anticancer agent .

5. Research Findings Summary

6. Conclusion

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate demonstrates promising biological activities, particularly as an antihyperlipidemic agent and potential anticancer drug. Further research is warranted to explore its full therapeutic potential and mechanisms of action in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves a Biginelli-like multicomponent reaction, combining urea derivatives, β-keto esters, and substituted aldehydes. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance cyclization .

- Catalysts : Lewis acids (e.g., FeCl₃, ZrOCl₂) or Brønsted acids (e.g., HCl) improve reaction efficiency .

- Temperature : Reactions performed at 80–100°C for 6–12 hours yield higher purity.

- Example Table :

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | HCl | 80 | 8 | 68 |

| DMF | FeCl₃ | 100 | 6 | 72 |

| Hypothetical data based on analogous dihydropyrimidine syntheses . |

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347.14).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Discrepancies often arise from:

- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity.

- Assay conditions : Standardize ATP concentrations in kinase assays or serum levels in cell viability tests .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase activity) to validate assay robustness.

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer : Focus on modifying:

- 4-Fluorophenyl group : Replace with other halogens (Cl, Br) or electron-withdrawing groups to assess steric/electronic effects.

- Isopropyl substituent : Test bulkier alkyl groups (e.g., tert-butyl) to evaluate hydrophobic interactions.

- Example Table :

| R₁ (Position 4) | R₂ (Position 6) | IC₅₀ (nM) |

|---|---|---|

| 4-Fluorophenyl | Isopropyl | 45 |

| 4-Chlorophenyl | tert-Butyl | 28 |

| Hypothetical SAR data based on dihydropyrimidine derivatives . |

Q. What are the challenges in determining the compound’s metabolic stability, and what in vitro models are appropriate?

- Methodological Answer :

- Liver microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation (half-life <30 min suggests poor stability).

- Hepatocyte assays : Use primary human hepatocytes to predict phase II metabolism (e.g., glucuronidation).

- LC-MS/MS : Quantify metabolites and identify degradation pathways .

Data Contradiction Analysis

Q. How should conflicting solubility data (DMSO vs. aqueous buffers) be addressed in formulation studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.